An In-depth Technical Guide to 3,6-Dimethylpyrazine-2-carbonitrile: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 3,6-Dimethylpyrazine-2-carbonitrile: A Core Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 3,6-Dimethylpyrazine-2-carbonitrile (CAS No. 2435-47-4), a heterocyclic building block of increasing importance in medicinal chemistry and drug development. Pyrazine derivatives are well-established pharmacophores, integral to numerous biologically active compounds due to their unique electronic properties and ability to form key hydrogen bond interactions with biological targets.[1][2] This document delves into the core chemical properties, spectroscopic signature, synthesis, and reactivity of 3,6-Dimethylpyrazine-2-carbonitrile. Furthermore, it highlights its pivotal role as a versatile scaffold, particularly in the design of targeted protein degraders and kinase inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Properties
3,6-Dimethylpyrazine-2-carbonitrile is a crystalline solid at room temperature. Its structure features a nitrogen-containing aromatic pyrazine ring, substituted with two methyl groups and a cyano (nitrile) group. This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate. The electron-withdrawing nature of the nitrogen atoms and the cyano group renders the pyrazine ring electron-deficient, influencing its interaction capabilities and metabolic stability.
Below is the chemical structure of 3,6-Dimethylpyrazine-2-carbonitrile.
A summary of its key physical and chemical properties is presented in the table below for rapid reference.
| Property | Value | Source |
| CAS Number | 2435-47-4 | [3][4] |
| Molecular Formula | C₇H₇N₃ | [3][5] |
| Molecular Weight | 133.15 g/mol | [3][5] |
| Melting Point | 49-50 °C | [5] |
| Boiling Point (Predicted) | 248.5 ± 35.0 °C | [5] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | -0.98 ± 0.10 | [5] |
| Storage | Room Temperature, Sealed, Dry | [5][6] |
Spectroscopic and Analytical Profile
Characterization and purity assessment of 3,6-Dimethylpyrazine-2-carbonitrile rely on standard analytical techniques. While specific spectral data can vary slightly based on the solvent and instrument used, the expected profile is as follows:
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Two singlets should be observed in the aromatic region corresponding to the two distinct methyl groups attached to the pyrazine ring. A single proton signal for the C5-H of the pyrazine ring will also be present, likely as a singlet.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct carbon signals. The nitrile carbon will appear in the characteristic region around 115-120 ppm. Signals for the four unique carbons of the pyrazine ring and the two methyl carbons will also be present.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion (M+) peak at m/z = 133, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl radicals or HCN.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band in the range of 2220-2240 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. C-H stretching from the methyl groups and aromatic C=N and C=C stretching vibrations from the pyrazine ring will also be observed.
Analytical data including NMR, HPLC, and LC-MS are often available from commercial suppliers to confirm identity and purity.[6]
Synthesis and Chemical Reactivity
General Synthesis Pathway
The synthesis of substituted pyrazines often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For 3,6-Dimethylpyrazine-2-carbonitrile, a highly efficient and common route is the condensation of 2,3-butanedione (biacetyl) with diaminomaleonitrile (DAMN) . This reaction typically proceeds under mild conditions and provides a direct route to the desired pyrazine core.
The causality behind this choice of reagents is their complementary reactivity. The dicarbonyl compound provides the carbon backbone for one side of the ring, while the diamine provides the nitrogen atoms and the remaining carbons, with the nitrile group pre-installed.
Chemical Reactivity
The reactivity of 3,6-Dimethylpyrazine-2-carbonitrile is governed by its three key functional components:
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The Pyrazine Ring: As an electron-deficient aromatic system, it is generally resistant to electrophilic aromatic substitution but can be susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present.
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The Nitrile Group: The cyano group is a versatile chemical handle. It can be:
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Hydrolyzed to a carboxylic acid (e.g., 3,6-dimethylpyrazine-2-carboxylic acid) under acidic or basic conditions. This is a key transformation, as pyrazine carboxylic acids are also valuable in medicinal chemistry.[7]
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Reduced to a primary amine (aminomethyl group), providing a site for further derivatization.
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Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.
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The Methyl Groups: The methyl groups can undergo radical reactions such as halogenation or can be oxidized under strong conditions. Their presence is crucial for sterically guiding interactions and for filling hydrophobic pockets in target proteins.
Core Applications in Drug Discovery
The pyrazine scaffold is a privileged structure in medicinal chemistry, and 3,6-Dimethylpyrazine-2-carbonitrile serves as a critical starting material for advanced therapeutic agents.[1]
Protein Degrader Building Block
This molecule is explicitly categorized as a "Protein Degrader Building Block".[3] This points to its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker. 3,6-Dimethylpyrazine-2-carbonitrile can be elaborated into a potent ligand for a protein of interest, such as a kinase.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3,6-Dimethylpyrazine-2-carbonitrile [myskinrecipes.com]
- 5. 3,6-DIMETHYLPYRAZINE-2-CARBONITRILE | 2435-47-4 [m.chemicalbook.com]
- 6. 2435-47-4|3,6-Dimethylpyrazine-2-carbonitrile|BLD Pharm [bldpharm.com]
- 7. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
